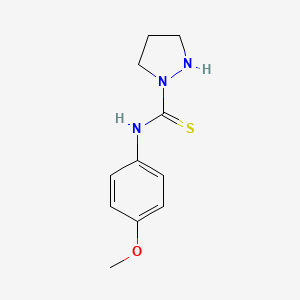
N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium: is an organic compound that belongs to the class of iminium ions. These ions are characterized by a positively charged nitrogen atom double-bonded to a carbon atom. The compound’s structure includes a long carbon chain with multiple methyl groups and a double bond, making it a versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium typically involves the alkylation of 3,7-dimethyloct-6-en-1-amine with diethyl sulfate or a similar alkylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the iminium ion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products of these reactions are often carbonyl compounds or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the iminium ion is replaced by a nucleophile, such as a halide or an alkoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: Carbonyl compounds, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted iminium compounds.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions between iminium ions and biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium involves its interaction with nucleophiles. The positively charged nitrogen atom in the iminium ion is highly electrophilic, making it susceptible to attack by nucleophiles. This interaction can lead to the formation of various products, depending on the nature of the nucleophile and the reaction conditions.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and receptors that have nucleophilic active sites. These interactions can modulate the activity of the enzymes or receptors, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-3,7-dimethyloct-6-en-1-iminium
- N,N-Diethyl-3,7-dimethyloct-6-en-1-amine
- N,N-Diethyl-3,7-dimethyloct-6-en-1-yl chloride
Uniqueness: N,N-Diethyl-3,7-dimethyloct-6-en-1-iminium is unique due to its specific iminium ion structure, which imparts distinct reactivity compared to its amine and chloride counterparts. The presence of the iminium ion makes it more electrophilic, allowing it to participate in a wider range of chemical reactions.
Propriétés
Numéro CAS |
64226-55-7 |
|---|---|
Formule moléculaire |
C14H28N+ |
Poids moléculaire |
210.38 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-enylidene(diethyl)azanium |
InChI |
InChI=1S/C14H28N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,12,14H,6-8,10-11H2,1-5H3/q+1 |
Clé InChI |
FYXQRLIHHNVILA-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](=CCC(C)CCC=C(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


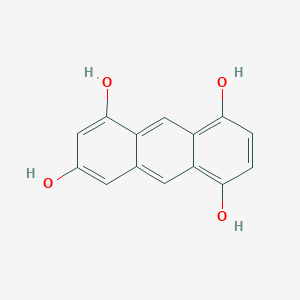
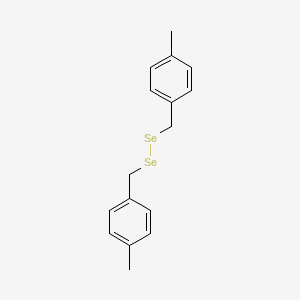
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
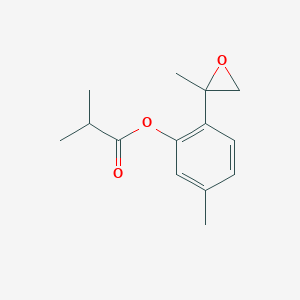
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


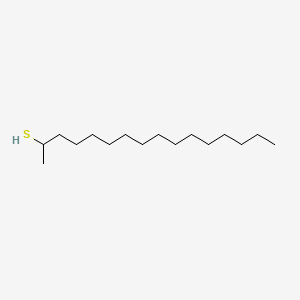
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)
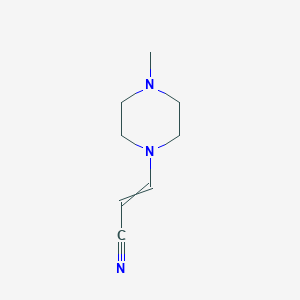
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
